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Compound of Interest

Compound Name: Enavogliflozin

Cat. No.: B607307 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

common challenges encountered during animal studies aimed at improving the oral

bioavailability of Enavogliflozin.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Enavogliflozin in common animal models?

A1: Published studies have demonstrated good oral bioavailability of Enavogliflozin in mice,

ranging from 84.5% to 97.2%. In rats, the oral bioavailability is reported to be moderate, in the

range of 56.3% to 62.1%.

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of Enavogliflozin
and how does it impact oral bioavailability?

A2: While the definitive BCS class for Enavogliflozin is not publicly available, other SGLT2

inhibitors such as Dapagliflozin and Empagliflozin are classified as BCS Class III (high

solubility, low permeability). It is plausible that Enavogliflozin shares these characteristics.

Low intestinal permeability is a common limiting factor for the oral bioavailability of BCS Class

III drugs.
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Q3: What are the primary mechanisms that may limit the oral bioavailability of Enavogliflozin
in animal studies?

A3: Based on its likely BCS Class III characteristics and preclinical data, the primary limiting

factors for Enavogliflozin's oral bioavailability are likely:

Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to

enter the systemic circulation.

First-pass metabolism: Although a major excretion route is biliary, some degree of

metabolism in the liver and/or intestinal wall may occur, reducing the amount of unchanged

drug reaching systemic circulation.

Species-specific differences: The observed difference in bioavailability between mice and

rats suggests that metabolic pathways and transporter activities can vary significantly

between species.

Q4: What formulation strategies can be explored to improve the oral bioavailability of

Enavogliflozin?

A4: To address the potential low permeability of Enavogliflozin, the following formulation

strategies can be investigated:

Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the

tight junctions between intestinal epithelial cells.

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid

nanoparticles can enhance absorption by utilizing lipid absorption pathways and improving

drug solubilization in the gastrointestinal tract.

Nanotechnology: Formulating Enavogliflozin into nanoparticles can increase the surface

area for dissolution and potentially enhance absorption.

Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Enavogliflozin between individual animals

in the same group.
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Potential Cause Troubleshooting Step

Inconsistent dosing volume or technique.

Ensure all technicians are properly trained on

oral gavage techniques. Use calibrated

equipment for dose preparation and

administration.

Animal stress affecting gastrointestinal motility

and absorption.

Acclimatize animals to handling and the

experimental environment. Perform dosing at a

consistent time of day.

Fed vs. Fasted State.

While studies in mice suggest no significant

food effect, this may differ in other species.

Standardize the feeding schedule and ensure all

animals are in the same state (e.g., fasted

overnight) before dosing.

Issue 2: Lower than expected oral bioavailability in rats compared to literature values.

Potential Cause Troubleshooting Step

Inappropriate vehicle for oral administration.

The solubility and stability of Enavogliflozin in

the dosing vehicle should be confirmed.

Consider testing different vehicles (e.g.,

aqueous solutions, suspensions, lipid-based

formulations).

Suboptimal blood sampling times.

Review the pharmacokinetic profile of

Enavogliflozin. Ensure that the sampling

schedule is adequate to capture the absorption

phase (Cmax) and the elimination phase.

Analytical method issues.

Validate the bioanalytical method for accuracy,

precision, and stability in the matrix being used

(e.g., rat plasma).

Issue 3: Difficulty in establishing a clear dose-proportionality in pharmacokinetic parameters.
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| Potential Cause | Troubleshooting Step | | Saturation of absorption mechanisms at higher

doses. | Investigate a wider range of doses, including lower concentrations, to identify the linear

range of absorption. | | Formulation issues affecting drug release at different concentrations. |

Ensure the drug is fully solubilized or uniformly suspended in the vehicle at all dose levels. |

Quantitative Data Summary
Table 1: Oral Bioavailability of Enavogliflozin in Animal Models

Animal Model Dose (mg/kg) Oral Bioavailability (%)

Mice 0.3 97.2

1 84.5

3 93.7

Rats 0.3 62.1

1 56.3

3 58.9

Experimental Protocols
Detailed Methodology: Comparative Oral Bioavailability Study of a Novel Enavogliflozin
Formulation in Rats

1. Objective: To determine and compare the oral bioavailability of a novel test formulation of

Enavogliflozin with a standard reference formulation in male Sprague-Dawley rats.

2. Materials:

Enavogliflozin (reference standard)

Enavogliflozin (test formulation, e.g., a self-emulsifying drug delivery system - SEDDS)

Vehicle for reference formulation (e.g., 0.5% w/v methylcellulose in water)

Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
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Oral gavage needles

Heparinized blood collection tubes

Analytical standards and reagents for LC-MS/MS analysis

3. Animal Housing and Acclimatization:

House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark

cycle).

Provide standard chow and water ad libitum.

Acclimatize animals for at least one week before the experiment.

4. Experimental Design:

Use a parallel design with two groups of rats (n=6 per group).

Group 1: Reference Formulation (e.g., 1 mg/kg Enavogliflozin in 0.5% methylcellulose).

Group 2: Test Formulation (e.g., 1 mg/kg Enavogliflozin in SEDDS).

An additional group for intravenous (IV) administration (n=4) is required to determine the

absolute bioavailability of the reference formulation if not already established.

5. Dosing and Sample Collection:

Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

Administer the formulations orally via gavage at a volume of 5 mL/kg.

Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at pre-

dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

For the IV group, administer a 0.5 mg/kg dose of Enavogliflozin in a suitable vehicle (e.g.,

saline with a co-solvent) via the tail vein. Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 6,

8, and 24 hours post-dose.
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Process blood samples to obtain plasma and store at -80°C until analysis.

6. Bioanalysis:

Determine the concentration of Enavogliflozin in plasma samples using a validated LC-

MS/MS method.

7. Pharmacokinetic Analysis:

Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2

using non-compartmental analysis software.

Calculate the absolute bioavailability (F) of the reference formulation using the formula: F =

(AUCoral / AUCiv) * (Doseiv / Doseoral).

Calculate the relative bioavailability of the test formulation compared to the reference

formulation.

Visualizations
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Caption: Experimental workflow for evaluating the oral bioavailability of a novel Enavogliflozin
formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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